molecular formula C8H6BrN3 B173778 3-bromo-5-phenyl-1H-1,2,4-triazole CAS No. 15777-59-0

3-bromo-5-phenyl-1H-1,2,4-triazole

Cat. No.: B173778
CAS No.: 15777-59-0
M. Wt: 224.06 g/mol
InChI Key: SIQJGSXGBGMSOQ-UHFFFAOYSA-N
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Description

3-bromo-5-phenyl-1H-1,2,4-triazole is a chemical compound with the formula C₈H₆BrN₃ . It is an irritant .


Molecular Structure Analysis

The molecular structure of this compound consists of a 1,2,4-triazole ring substituted with a bromine atom and a phenyl group .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 186-188°C . Its molecular weight is 224.06 .

Scientific Research Applications

1,2,4-Triazole derivatives, including compounds like 3-bromo-5-phenyl-1H-1,2,4-triazole, have attracted significant interest in scientific research due to their wide range of biological and chemical properties. These compounds have been extensively studied for their potential applications in pharmaceuticals, material science, and agriculture.

Pharmaceutical Applications

1,2,4-Triazole derivatives exhibit a broad spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory effects. Their structural versatility allows for significant bioactivity, making them valuable scaffolds in drug discovery and development (Aggarwal & Sumran, 2020). Moreover, triazole-containing compounds are explored for their anticancer properties, with several derivatives undergoing clinical trials or being used in cancer treatment, highlighting their potential as novel antiproliferative medications with improved safety profiles (Slavova et al., 2020).

Material Science Applications

In material science, 1,2,4-triazole derivatives are utilized for their unique properties in the development of proton-conducting fuel cell membranes. These compounds improve the basic characteristics of electrolyte membranes, increase their thermal stability, electrochemical stability, and provide high ionic conductivity under anhydrous conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).

Agricultural Applications

1,2,4-Triazole derivatives also play a significant role in agriculture, serving as the basis for the synthesis of plant protection products. These substances are utilized in the mass production of various insecticides, fungicides, plant growth regulators, and retardants, demonstrating their versatility and importance in improving agricultural productivity (Nazarov et al., 2021).

Environmental and Green Chemistry

Recent advancements have also focused on eco-friendly synthesis methods for triazoles, employing microwave irradiation and easily recoverable catalysts. These methods offer advantages such as shorter reaction times, easier work-up, and higher yields, contributing to the sustainable development of new drugs and materials (de Souza et al., 2019).

Safety and Hazards

3-bromo-5-phenyl-1H-1,2,4-triazole is classified as an irritant . Safety precautions include avoiding contact with skin and eyes, and avoiding ingestion and inhalation .

Properties

IUPAC Name

5-bromo-3-phenyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3/c9-8-10-7(11-12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIQJGSXGBGMSOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20480921
Record name 3-bromo-5-phenyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15777-59-0
Record name 3-bromo-5-phenyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20480921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

115 mL bromine hydro acid was added to 9.5 g 5-phenyl-2H-(1,2,4)triazol-3-ylamine and 12.3 g sodiumnitrite at −5° C. The reaction was warmed to RT and refluxed for 20 min. Then the mixture was cooled and basicfied with sodiumdicarbonate and extracted with ethyl acetate. The organic layer was dried and evaporated to give 11 g of the desired product.
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
12.3 g
Type
reactant
Reaction Step One
Name
sodiumdicarbonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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